(+)-Pinanediol

説明

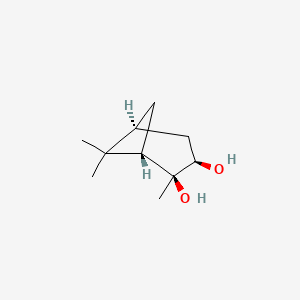

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOILFCKRQFQVFS-OORONAJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(C2)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171941 | |

| Record name | (+)-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18680-27-8 | |

| Record name | (+)-Pinanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18680-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinanediol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018680278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANEDIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6ZCV4AVRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Pinanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a bicyclic monoterpene diol, is a versatile chiral building block with significant applications in asymmetric synthesis, pharmaceuticals, and materials science. Its rigid bicyclo[3.1.1]heptane skeleton and defined stereochemistry make it an invaluable tool for the introduction of chirality in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, physical and spectroscopic properties, and a detailed experimental protocol for the synthesis and purification of this compound.

Structure and Stereochemistry

This compound, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, possesses a unique and rigid three-dimensional structure. The stereochemistry of the four chiral centers is crucial for its application as a chiral auxiliary and is defined as follows:

-

C1: S-configuration

-

C2: S-configuration

-

C3: R-configuration

-

C5: S-configuration

The two hydroxyl groups are in a cis configuration on the six-membered ring of the pinane backbone. This specific arrangement is critical for its ability to form chiral derivatives, such as boronic esters, which are widely used in asymmetric synthesis.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | [1][2] |

| CAS Number | 18680-27-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][4] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or crystals | [5] |

| Melting Point | 57-59 °C | |

| Optical Rotation [α]D²⁰ | +8.5° to +11° (c = 5-6.5 in toluene) | [5] |

| Purity (GC) | ≥ 98% | [5] |

| Enantiomeric Excess (ee) | ≥ 99% |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the methyl groups, the protons on the bicyclic ring system, and the hydroxyl protons. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule, including the quaternary carbons of the gem-dimethyl group and the carbons bearing the hydroxyl groups. |

| FTIR | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and characteristic C-H stretching and bending vibrations for the aliphatic backbone. |

| Mass Spectrometry | Mass spectral analysis can be used to confirm the molecular weight of the compound. |

Note: Access to detailed, high-resolution spectra and peak assignments may require access to specialized databases.

Stereoisomers of Pinanediol

The pinanediol structure can exist as several stereoisomers. The relationship between this compound and its enantiomer, (-)-pinanediol, is depicted below. It is crucial to use the correct enantiomer for specific asymmetric transformations.

Caption: Enantiomeric relationship of pinanediol.

Experimental Protocols

Synthesis of this compound from (+)-α-Pinene

This protocol is adapted from the synthetic method described in patent CN102584538A.[4] The reaction involves the oxidation of (+)-α-pinene using potassium permanganate in a basic solution.

Materials:

-

(+)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of (+)-α-pinene in a mixture of tert-butanol and water.

-

Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.

-

Addition of Oxidant: Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the vigorously stirred reaction mixture via the dropping funnel. Maintain the internal temperature between 10-15 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by bubbling sulfur dioxide gas through the mixture or by the slow addition of an aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

-

Work-up:

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is often effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent system. Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis of this compound workflow.

Applications in Drug Development and Asymmetric Synthesis

This compound is a cornerstone in the field of asymmetric synthesis. Its primary application lies in the formation of chiral boronic esters by reaction with borane or boric acid derivatives. These chiral pinanediolboronates are instrumental in a variety of stereoselective reactions, including:

-

Asymmetric Aldol Reactions: As chiral auxiliaries to control the stereochemical outcome of aldol condensations.

-

Asymmetric Allylations and Crotylations: For the enantioselective synthesis of homoallylic alcohols.

-

Asymmetric Diels-Alder Reactions: As chiral Lewis acids to induce stereoselectivity.

-

Suzuki-Miyaura Cross-Coupling Reactions: For the synthesis of chiral biaryls.

In the pharmaceutical industry, the use of this compound as a chiral building block is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its accessibility through the oxidation of the naturally abundant (+)-α-pinene, combined with its utility in asymmetric synthesis, ensures its continued relevance in academic research and the pharmaceutical and chemical industries. This guide provides the essential technical information for researchers and professionals working with this versatile compound.

References

- 1. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102584538B - Synthesis method of chiral 2,3-pinanediol - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102584538A - Synthesis method of chiral 2,3-pinanediol - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to (+)-Pinanediol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a bicyclic monoterpenoid diol, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its rigid, stereochemically defined structure makes it an invaluable tool for asymmetric synthesis, enabling the precise control of stereochemistry in the creation of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly as a key intermediate in the synthesis of the proteasome inhibitor Bortezomib.

Core Properties of this compound

This compound is a white to off-white crystalline solid with a characteristic faint, pine-like odor. Its well-defined stereochemistry is central to its utility as a chiral auxiliary.

Nomenclature and Identification

| Property | Value |

| IUPAC Name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |

| Synonyms | (+)-2,3-Pinanediol, (1S,2S,3R,5S)-(+)-Pinanediol, cis-2,3-Pinanediol |

| CAS Number | 18680-27-8 |

| Molecular Formula | C₁₀H₁₈O₂ |

| InChI | InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 |

| SMILES | CC1(C)[C@H]2C--INVALID-LINK----INVALID-LINK--O |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Appearance | White to light beige crystalline powder or crystals | [3] |

| Melting Point | 57-59 °C | [3] |

| Boiling Point | ~271 °C (estimated) | |

| Density | ~1.05 g/cm³ (estimated) | |

| Solubility | Soluble in many organic solvents. | [1] |

| Optical Rotation | [α]²⁰/D +8° to +11° (c=5 in toluene) | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the methyl groups and the protons on the bicyclic ring system.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the diol functionality.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

The primary route for the synthesis of this compound is the oxidation of (+)-α-pinene. The following protocol is a synthesized methodology based on established literature.

Synthesis of this compound from (+)-α-Pinene via Oxidation

This procedure details the selective oxidation of (+)-α-pinene using potassium permanganate in a basic aqueous-organic solvent system.

Materials:

-

(+)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of (+)-α-pinene in tert-butanol is prepared. The flask is cooled in an ice-water bath to maintain a low reaction temperature.

-

Preparation of Oxidant Solution: A solution of potassium permanganate and sodium hydroxide is prepared in water. The concentration of NaOH is adjusted to maintain a basic pH throughout the reaction.

-

Oxidation Reaction: The aqueous potassium permanganate solution is added dropwise to the stirred solution of (+)-α-pinene over several hours. The temperature of the reaction mixture is carefully controlled and maintained between 0 and 5 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Quenching the Reaction: Upon completion of the reaction, the excess potassium permanganate is quenched by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Work-up and Extraction: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure, crystalline this compound.

Characterization:

The purity and identity of the synthesized this compound should be confirmed by measuring its melting point, optical rotation, and by spectroscopic methods (NMR, IR, and MS).

Applications in Drug Development

This compound's primary role in drug development is as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction. Its most notable application is in the synthesis of boronic acid-containing pharmaceuticals.

Chiral Intermediate for Bortezomib

This compound is a critical starting material for the synthesis of the dipeptidyl boronic acid proteasome inhibitor, Bortezomib. In this synthesis, it forms a chiral boronic ester with a boronic acid, which then undergoes a series of reactions. The pinanediol moiety directs the stereochemistry of subsequent transformations and is later removed to yield the final, enantiomerically pure drug substance.

Logical Relationship: Role as a Chiral Auxiliary

The following diagram illustrates the general principle of using this compound as a chiral auxiliary in the synthesis of a chiral boronic acid.

Caption: Logical workflow of this compound as a chiral auxiliary.

Signaling Pathway Implication: The Ubiquitin-Proteasome System

While this compound itself is not known to have direct biological activity in this context, its role in the synthesis of Bortezomib links it to the ubiquitin-proteasome signaling pathway. Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events including cell cycle arrest and apoptosis. This is particularly effective in cancer cells that are highly dependent on the proteasome for their survival and proliferation.

The following diagram illustrates the mechanism of action of Bortezomib, a drug synthesized using this compound.

Caption: Mechanism of action of Bortezomib.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis, offering a reliable and efficient means to control stereochemistry in the development of new chemical entities. Its physical and chemical properties are well-characterized, and its synthesis from the readily available natural product, (+)-α-pinene, makes it an attractive chiral building block. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is essential for the design and execution of innovative and efficient synthetic strategies for the next generation of chiral therapeutics.

References

Synthesis of (+)-Pinanediol from (+)-alpha-pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (+)-pinanediol, a crucial chiral auxiliary and intermediate in asymmetric synthesis, from the readily available natural product, (+)-alpha-pinene. This document details the experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways and workflows to aid in the practical application of these methods.

Introduction to the Synthesis of this compound

This compound, formally known as (1R,2R,3R,5S)-2,3-Pinanediol, is a valuable chiral diol in organic synthesis. Its rigid bicyclic structure and defined stereochemistry make it an excellent chiral auxiliary, particularly in the formation of chiral boronic esters for asymmetric transformations. The most common and economically viable precursor for its synthesis is (+)-alpha-pinene, a major constituent of turpentine oil, which provides a direct entry into the chiral pool.

The synthesis of this compound from (+)-alpha-pinene primarily involves the syn-dihydroxylation of the alkene moiety. This guide will focus on two prominent methods to achieve this transformation: the classical oxidation with potassium permanganate and the highly enantioselective Sharpless asymmetric dihydroxylation.

Synthesis of this compound via Potassium Permanganate Oxidation

The oxidation of alkenes using potassium permanganate (KMnO4) is a well-established method for the formation of syn-diols. While effective, this method can sometimes be challenging in terms of selectivity and can lead to over-oxidation byproducts if not carefully controlled. However, optimized conditions can afford high selectivity for the desired (+)-2,3-pinanediol.[1]

Experimental Protocol

This protocol is based on optimized conditions for the selective oxidation of the p-menthane skeleton.[1]

Materials:

-

(-)-α-pinene

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Ethylene glycol

-

Water

Procedure:

-

In a reaction vessel, prepare a solution of sodium hydroxide in water to a pH of 13.

-

Dissolve the required amount of potassium permanganate in the aqueous sodium hydroxide solution.

-

In a separate reaction flask equipped with a stirrer and a dropping funnel, charge (-)-α-pinene and tert-butanol.

-

To this mixture, add ethylene glycol, which acts as a peroxide inhibitor.

-

Slowly add the potassium permanganate solution dropwise to the stirred α-pinene mixture.

-

Maintain the reaction temperature at 40°C.

-

Allow the reaction to proceed for 4 hours with continuous stirring.

-

Upon completion, quench the reaction and work up to isolate the crude product. This typically involves filtering the manganese dioxide byproduct and extracting the aqueous layer with an organic solvent.

-

Purify the crude product by recrystallization or chromatography to obtain (+)-2,3-pinanediol.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (-)-α-Pinene | [1] |

| Product | (+)-2,3-Pinanediol | [1] |

| Oxidant | Potassium Permanganate | [1] |

| Solvent | tert-Butanol / Water | [1] |

| pH | 13 | [1] |

| Temperature | 40 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Selectivity | 90.1% | [1] |

| Yield | 60.7% - 76.6% | [2][3] |

| Product Purity | >98% | [2][3] |

| Enantiomeric Excess (ee) | >99% | [2][3] |

Reaction Pathway

References

Spectroscopic Profile of (+)-Pinanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-Pinanediol, a versatile chiral auxiliary and building block in organic synthesis. The document details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, is a bicyclic monoterpene diol.[1] Its rigid chiral structure makes it a valuable reagent in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[2] |

| Molecular Weight | 170.25 g/mol [3][4] |

| CAS Number | 18680-27-8[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed insight into the carbon and hydrogen framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound displays signals corresponding to the different proton environments in the molecule. Specific chemical shifts can vary slightly based on the solvent and concentration used. The data presented here is a representative compilation from available spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Data not explicitly available in search results] | - | - | - |

Note: While ¹H NMR spectra for pinanediol derivatives are available, specific peak assignments for this compound were not found in a tabulated format in the search results. A typical spectrum would show a complex pattern of multiplets for the ring protons and singlets for the methyl groups.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| [Data not explicitly available in search results] | - |

Note: While the existence of ¹³C NMR data is confirmed[3][5], specific chemical shift values for each carbon of this compound were not available in a comprehensive table in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400-3200 (broad) | O-H stretching | Alcohol |

| ~2980-2850 | C-H stretching | Alkane |

| ~1470-1450 | C-H bending | Alkane |

| ~1100-1000 | C-O stretching | Alcohol |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, thin film, or ATR). The provided ranges are typical for the functional groups present.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 170 | [M]⁺ | Molecular Ion |

| 152 | [M-H₂O]⁺ | |

| 137 | [M-H₂O-CH₃]⁺ | |

| 121 | [M-H₂O-C₂H₅]⁺ or [M-C₃H₇O]⁺ | |

| 95 | Various fragmentation pathways | |

| 83 | Various fragmentation pathways | |

| 43 | [C₃H₇]⁺ |

Note: This table represents a plausible fragmentation pattern based on the structure of pinanediol and general mass spectrometry principles. The relative intensities can vary depending on the instrument and conditions used.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are calibrated against the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).[10]

-

KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[3]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[11]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for volatile compounds, which separates the sample from a mixture before it enters the mass spectrometer.[3] Direct infusion is also possible.

-

Ionization: Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[12][13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]

-

Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. (1S,2S,3R,5S)-(+)-2,3-Pinanediol | 18680-27-8 [chemicalbook.com]

- 2. (1S,2S,3R,5S)-(+)-Pinanediol [webbook.nist.gov]

- 3. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Pinanediol | C10H18O2 | CID 62044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Experimental Design [web.mit.edu]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. webassign.net [webassign.net]

- 11. Pinanediol, (+)- | C10H18O2 | CID 10219606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

Determining the Enantiomeric Purity of (+)-Pinanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinanediol is a valuable chiral building block in asymmetric synthesis, particularly in the preparation of chiral ligands and auxiliaries. The enantiomeric purity of this intermediate is critical as it directly influences the stereochemical outcome of subsequent reactions and the efficacy of the final products. This technical guide provides a comprehensive overview of the primary analytical methods for determining the enantiomeric purity of this compound. It offers detailed experimental protocols for polarimetry, chiral gas and high-performance liquid chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Quantitative data is summarized in structured tables for comparative analysis, and workflows are illustrated with diagrams to facilitate practical implementation in a research and development setting.

Introduction

(1S,2S,3R,5S)-(+)-Pinanediol is a bicyclic monoterpene diol widely employed as a chiral auxiliary and a precursor in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its rigid structure and defined stereochemistry make it an excellent controller of stereoselectivity. Consequently, the accurate determination of its enantiomeric excess (ee) is a crucial step in quality control and process development. This guide details the most common and effective analytical techniques for this purpose.

Analytical Methodologies

The determination of the enantiomeric composition of a chiral compound relies on differentiating the two enantiomers. This can be achieved either by measuring a physical property that is equal and opposite for the two enantiomers (optical rotation) or by converting the enantiomers into diastereomers, which have different physical properties and can be separated or distinguished spectroscopically.[3][4]

Polarimetry

Optical polarimetry is a classical and straightforward method for assessing the enantiomeric purity of a sample.[5][6] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5] The magnitude of the rotation is directly proportional to the concentration of the chiral substance and the excess of one enantiomer over the other.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 325 mg of the this compound sample and dissolve it in toluene to a final volume of 5.0 mL. This corresponds to a concentration (c) of 6.5 g/100 mL.

-

Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) and a 1 dm path length cell.

-

Measurement:

-

Zero the instrument with a blank solvent (toluene).

-

Rinse the sample cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present.

-

Measure the optical rotation (α_obs) at a constant temperature, typically 20°C.

-

-

Calculation of Enantiomeric Excess (ee):

-

The specific rotation [α] is calculated using the formula: [α] = α_obs / (l × c) where: l = path length in dm c = concentration in g/100 mL

-

The enantiomeric excess (% ee) is then calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer ([α]_max): % ee = ([α]_obs / [α]_max) × 100

-

Quantitative Data:

| Parameter | Value | Reference |

| Specific Rotation ([α]D²⁰) of pure this compound | +8.5° to +10.5° (c = 6.5 in toluene) | [7][8] |

| Wavelength (λ) | 589 nm (Sodium D-line) | |

| Path Length (l) | 1 dm | |

| Temperature (T) | 20°C |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of enantiomers.[9] For diols like pinanediol, derivatization is often necessary to increase volatility and improve chromatographic performance. The derivatized enantiomers are then separated on a chiral stationary phase (CSP).

Experimental Workflow:

Caption: Workflow for enantiomeric purity determination of this compound by Chiral GC.

Experimental Protocol:

-

Derivatization (Trifluoroacetylation):

-

Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.

-

Add 100 µL of trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 60°C for 20 minutes.

-

Cool to room temperature and dilute with dichloromethane as needed for GC analysis.

-

-

GC Conditions:

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[10]

-

Carrier Gas: Helium at a constant pressure of 30 psi.

-

Injector: 250°C, split ratio 80:1.

-

Oven Program: 80°C, ramp at 5°C/min to 130°C.

-

Detector: Flame Ionization Detector (FID) at 250°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomeric derivatives.

-

Integrate the peak areas (A1 and A2).

-

Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| × 100

-

Quantitative Data (Hypothetical):

| Parameter | This compound Derivative | (-)-Pinanediol Derivative |

| Retention Time (min) | 12.5 | 12.8 |

| Resolution (Rs) | - | > 1.5 |

(Note: Specific retention times for pinanediol on this column were not found in the literature and are provided as a representative example based on similar diols.)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantiomeric separations.[11][12][13] The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective for a broad range of compounds, including alcohols and diols.

Logical Relationship for Method Development:

Caption: Logical workflow for developing a chiral HPLC method for pinanediol.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase.

-

HPLC Conditions (Screening):

-

Column: A polysaccharide-based CSP such as a Lux® Cellulose-2 or Chiralpak® IA (250 x 4.6 mm, 5 µm).

-

Mobile Phase (Normal Phase): n-Hexane/Isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if there is sufficient absorbance.

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

Adjust the ratio of the mobile phase components to improve resolution.

-

Evaluate the effect of different alcohol modifiers (e.g., ethanol).

-

Optimize the flow rate and column temperature.

-

-

Data Analysis:

-

Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.

-

Quantitative Data (Hypothetical):

| Parameter | This compound | (-)-Pinanediol |

| Column | Lux® Cellulose-2 | Lux® Cellulose-2 |

| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Isopropanol (90:10) |

| Retention Time (min) | 8.2 | 9.5 |

| Resolution (Rs) | - | > 2.0 |

(Note: These values are representative for a successful separation on a polysaccharide-based CSP.)

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[4][14] The resulting diastereomers have distinct NMR spectra, and the integration of non-overlapping signals allows for the quantification of their ratio. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA for alcohols.[15]

Signaling Pathway of Derivatization and Analysis:

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1S,2S,3R,5S)-(+)-2,3-Pinanediol CAS#: 18680-27-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. (1S,2S,3R,5S)-2,3-Pinanediol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. (1S,2S,3R,5S)-(+)-ピナンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. gcms.cz [gcms.cz]

- 10. GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. researchgate.net [researchgate.net]

- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity (+)-Pinanediol for Researchers and Drug Development Professionals

Introduction: (+)-Pinanediol, formally known as (1S,2S,3R,5S)-(+)-2,3-Pinanediol, is a chiral bicyclic diol that serves as a critical building block and chiral auxiliary in asymmetric synthesis. Its rigid structure and defined stereochemistry make it an invaluable tool for the stereoselective synthesis of pharmaceuticals, agrochemicals, and fragrances. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with detailed analytical methodologies for quality assessment, to assist researchers, scientists, and drug development professionals in sourcing and utilizing this key chiral intermediate.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer high-purity grades of this compound. The quality and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application, particularly in drug development where high enantiomeric and chemical purity are paramount. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity Specification | Enantiomeric Excess (ee) | Additional Information |

| Sigma-Aldrich | (1S,2S,3R,5S)-(+)-Pinanediol | 18680-27-8 | ≥99% | ee: 99% (GLC) | --- |

| Chem-Impex | (1S,2S,3R,5S)-(+)-2,3-Pinanediol | 18680-27-8 | ≥98% (GC) | Not specified | --- |

| Chemsavers | (1S,2S,3R,5S)-(+)-Pinanediol | Not specified | 98% | Not specified | --- |

| Nordmann | This compound | 18680-27-8 | High Purity | Not specified | Sources from leading manufacturers. |

Experimental Protocols for Quality Assessment

Ensuring the chemical and enantiomeric purity of this compound is critical for its successful application in stereoselective synthesis. The following are detailed methodologies for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for Enantiomeric Purity Analysis (with Derivatization)

This method is adapted from a general procedure for the analysis of 1,2-alkyldiol enantiomers and involves derivatization to enhance volatility and chromatographic separation.[1]

1. Sample Preparation (Derivatization):

-

Objective: To convert the diol into a more volatile derivative for GC analysis. A common method is trifluoroacetylation.

-

Reagents:

-

This compound sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

-

-

Procedure:

-

Dissolve a known amount of the this compound sample (e.g., 1-5 mg) in 1 mL of the anhydrous solvent in a clean, dry vial.

-

Add an excess of trifluoroacetic anhydride (e.g., 100 µL).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for GC injection.

-

2. GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[1]

-

Carrier Gas: Helium or Hydrogen.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 80:1[1]

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C

-

Ramp: 5 °C/min to 130 °C[1]

-

-

Detector:

-

FID Temperature: 250 °C

-

3. Data Analysis:

-

The two enantiomers of the derivatized pinanediol will appear as separate peaks.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity Analysis

Direct analysis of underivatized diols by chiral HPLC is often feasible and preferred to avoid potential side reactions or kinetic resolution during derivatization. The following is a general approach to developing a chiral HPLC method.

1. Sample Preparation:

-

Objective: To prepare a solution of this compound suitable for HPLC analysis.

-

Procedure:

-

Accurately weigh a small amount of the this compound sample (e.g., 1 mg).

-

Dissolve the sample in a suitable mobile phase compatible solvent (e.g., a mixture of hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns are often effective for separating chiral alcohols and diols. Examples include:

-

Daicel CHIRALCEL® series (e.g., OD-H, AD-H)

-

Daicel CHIRALPAK® series (e.g., IA, IB)

-

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 1.0 mL/min (typical for a 4.6 mm I.D. column).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detector at a low wavelength (e.g., 210-220 nm) as pinanediol does not have a strong chromophore.

3. Method Development and Optimization:

-

Mobile Phase Composition: Vary the percentage of the polar modifier to optimize the retention times and resolution of the enantiomers.

-

Column Selection: If adequate separation is not achieved, screen different types of chiral stationary phases.

-

Flow Rate and Temperature: Adjusting these parameters can also influence the separation.

4. Data Analysis:

-

Similar to the GC method, calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistent purity of this compound for use in regulated industries. The following diagram illustrates a typical QC workflow.

Caption: Quality Control Workflow for this compound.

This technical guide provides a foundational understanding for sourcing and analyzing high-purity this compound. For critical applications, it is always recommended to perform thorough in-house testing and validation of analytical methods.

References

The Ascendance of Pinanediol: A Stalwart Chiral Auxiliary in Asymmetric Synthesis

A Technical Guide on the Historical Development and Application of Pinanediol-Derived Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of tools available for asymmetric synthesis, chiral auxiliaries have proven to be a robust and reliable strategy. This technical guide delves into the historical development of pinanediol as a highly effective and influential chiral auxiliary, with a particular focus on its pioneering application in boronic ester chemistry by Donald S. Matteson.

Introduction: The Need for Chiral Control

The biological activity of many pharmaceuticals and agrochemicals is often confined to a single enantiomer. The synthesis of single-enantiomer compounds, therefore, is a critical challenge. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.

The Emergence of Pinanediol Boronic Esters: A Historical Perspective

The story of pinanediol as a premier chiral auxiliary is inextricably linked with the groundbreaking work of Donald S. Matteson. Derived from the readily available and inexpensive monoterpene α-pinene, both enantiomers of pinanediol can be accessed, providing a versatile platform for asymmetric synthesis.

The seminal moment in the development of pinanediol as a chiral auxiliary came in 1980 when Matteson and his coworker Ray published their findings on "Directed chiral synthesis with pinanediol boronic esters" in the Journal of the American Chemical Society.[1] This work laid the foundation for what would become a powerful and widely adopted methodology for the asymmetric construction of carbon-carbon bonds.

The true potential of this approach was further demonstrated in a 1986 JACS publication by Matteson, Sadhu, and Peterson, where they reported achieving "99% chirally selective synthesis" using pinanediol boronic esters.[2] This high level of stereocontrol solidified the position of pinanediol as a top-tier chiral auxiliary.

The core of Matteson's strategy revolves around the asymmetric homologation of boronic esters. In this process, a pinanediol boronate ester is reacted with a (dihalomethyl)lithium reagent, followed by the displacement of a halide to form a new carbon-carbon bond. The rigid, C2-symmetric structure of the pinanediol moiety effectively shields one face of the boron atom, directing the approach of the nucleophile and thereby controlling the stereochemistry of the newly formed chiral center.[3]

Key Applications and Quantitative Data

The Matteson homologation using pinanediol boronic esters has been successfully applied to the asymmetric synthesis of a variety of important chiral building blocks, including secondary alcohols, diols, and α-amino acids.[2][4] The high diastereoselectivities and yields achieved in these early studies were instrumental in the widespread adoption of this methodology.

Table 1: Asymmetric Synthesis of Secondary Alcohols via Matteson Homologation[2]

| Entry | Alkyl Group (R) | Grignard Reagent (R'MgX) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | n-Butyl | CH₃MgBr | >99:1 | 85 |

| 2 | Isobutyl | CH₃MgBr | >99:1 | 82 |

| 3 | n-Hexyl | C₂H₅MgBr | 99:1 | 88 |

| 4 | Cyclohexyl | CH₃MgBr | >99:1 | 75 |

Table 2: Asymmetric Synthesis of α-Amino Acids[5]

| Entry | R Group | Diastereomeric Excess (de) | Yield (%) |

| 1 | Methyl | >98% | 78 |

| 2 | Benzyl | >98% | 85 |

| 3 | Isopropyl | >98% | 75 |

Experimental Protocols

The following are representative experimental protocols based on the seminal work of Matteson and his collaborators.

Protocol 1: Preparation of (+)-Pinanediol Butylboronate

To a solution of this compound (1.70 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere is added n-butylboronic acid (1.02 g, 10.0 mmol). The mixture is stirred at room temperature for 2 hours, during which time a white precipitate may form. The solvent is removed under reduced pressure to yield the crude pinanediol butylboronate, which can be used in the next step without further purification.

Protocol 2: Asymmetric Homologation to form a Secondary Alcohol

To a solution of this compound butylboronate (2.36 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added dropwise a solution of (dichloromethyl)lithium (11.0 mmol in THF). The reaction mixture is stirred at -78 °C for 1 hour. A solution of methylmagnesium bromide (12.0 mmol in diethyl ether) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol. The diastereomeric ratio can be determined by gas chromatography or NMR analysis of the corresponding Mosher's ester.

Logical Workflow of Matteson Homologation

The logical progression of the Matteson homologation reaction is a prime example of a well-designed synthetic strategy.

References

A Technical Guide to the Solubility of (+)-Pinanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Pinanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a summary of known qualitative solubility information, a detailed experimental protocol for solubility determination, and visualizations to illustrate the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound, a bicyclic monoterpene diol, is a versatile chiral building block used in asymmetric synthesis. Its stereochemistry makes it a valuable component in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development. The polarity of the diol functional groups combined with the nonpolar pinane backbone suggests a varied solubility profile across different classes of organic solvents.

Solubility Profile of this compound

| Solvent | Chemical Formula | Type | Reported Solubility | Citation(s) |

| Chloroform | CHCl₃ | Halogenated | Soluble | [1][2][3] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [1][2] |

| Toluene | C₇H₈ | Aromatic | Slightly Soluble | [1][2] |

Note: "Slightly soluble" is a qualitative term and indicates that the solute has a low affinity for the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a well-defined experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, coupled with gravimetric analysis is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]

Principle

A saturated solution is prepared by equilibrating an excess amount of the solid solute (this compound) with the solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined by evaporating the solvent and weighing the remaining solid residue.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be kept well below the liquid surface and away from the settled solid. Attach a chemically compatible syringe filter and discard the initial portion of the filtrate to saturate the filter material. Collect a precise volume of the filtrate into a pre-weighed evaporation dish.

-

Gravimetric Analysis: Record the total weight of the evaporation dish containing the saturated solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its melting point of 57-59°C is recommended).

-

Drying to Constant Weight: Dry the sample in the oven until all the solvent has evaporated. Transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

-

Data Calculation: Calculate the solubility using the recorded weights.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Weight of the evaporation dish: W₁

-

Weight of the dish + saturated solution: W₂

-

Weight of the dish + dried solute (this compound): W₃

-

Weight of the solute: W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

Solubility in g/100 g of solvent: Solubility = (W_solute / W_solvent) * 100

Solubility in g/100 mL of solvent (if volume of supernatant was accurately measured):

-

Volume of supernatant taken: V_supernatant (in mL) Solubility = (W_solute / V_supernatant) * 100

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the necessary tools for researchers to generate this critical information. The provided experimental protocol for the isothermal saturation method with gravimetric analysis offers a reliable approach to obtaining accurate and reproducible solubility data. By systematically investigating the solubility in various solvents, researchers can significantly enhance the application and process development of this compound in the fields of pharmaceuticals, fine chemicals, and materials science.

References

In-Depth Technical Guide to (+)-Pinanediol: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of (+)-Pinanediol, a chiral bicyclic monoterpene diol crucial in asymmetric synthesis and with emerging applications in the pharmaceutical and cosmetic industries. This document details its chemical and physical properties, safety information, a robust synthesis protocol, and methods for its purification and analysis. Furthermore, it explores its current and potential applications, particularly in drug development.

Introduction

This compound, with the systematic name (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, is a valuable chiral building block.[1] Its rigid bicyclic structure and defined stereochemistry make it an important reagent in the synthesis of enantiomerically pure compounds.[1] This guide serves as a technical resource for researchers and professionals utilizing or investigating the properties and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 18680-27-8 | [2] |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | White to light beige crystalline powder/crystals | [2] |

| Melting Point | 52 - 60 °C | |

| Boiling Point | ~263.74 °C (estimated) | |

| Optical Rotation | [α]20/D +8.0 to +11.0° (c=6.5, toluene) | [4] |

| Purity (GC) | >98.0% | [4] |

| Enantiomeric Excess | Min 96% | [4] |

Safety Data

Proper handling of this compound is essential in a laboratory and manufacturing setting. The following table summarizes the key safety information.

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| May cause skin, eye, and respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. | Wear protective gloves, protective clothing, eye protection, and face protection. |

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Synthesis of (+)-2,3-Pinanediol from (-)-α-Pinene

A highly selective synthesis method for (+)-2,3-pinanediol involves the oxidation of (-)-α-pinene.[5]

Materials:

-

(-)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Ethylene glycol

-

Water

Procedure: [5]

-

Establish the optimal oxidation conditions through single-factor experiments, focusing on oxidant quantity, reaction temperature, pH, solvent type and volume, water content, and reaction duration.

-

The optimized conditions are as follows:

-

Oxidant (KMnO₄) dosage: 0.2 mol.

-

Solvent-to-reactant ratio (KMnO₄/NaOH aqueous solution to α-pinene): 37:1 (mL:g).

-

Dissolve potassium permanganate in a sodium hydroxide solution with a pH of 13.

-

Slowly add the potassium permanganate solution to the reaction mixture.

-

Solvent: tert-butanol at a solid-liquid ratio of 1:16 (g:mL).

-

Peroxide inhibitor (ethylene glycol) dosage: 1.44 mol.

-

Reaction temperature: 40 °C.

-

Reaction time: 4 hours.

-

-

Under these conditions, an average selectivity of 90.1% for (+)-2,3-pinanediol can be achieved.

-

The structure of the synthesized (+)-2,3-pinanediol can be confirmed using GC-MS and ¹H NMR.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound.[6][7][8] The general procedure involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include water, ethanol, methanol, ethyl acetate, and hexane. The choice of solvent for this compound would depend on its specific solubility characteristics, which can be determined through small-scale solubility tests.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen boiling solvent to create a saturated solution.

-

Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities. The solution is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Analytical Methods

Chiral Gas Chromatography (GC): Chiral GC is the method of choice for determining the enantiomeric excess of chiral compounds like this compound.[9][10][11][12]

General Methodology: [13]

-

Column Selection: A chiral stationary phase is essential for separating enantiomers. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are commonly used for the analysis of terpenes and related compounds.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Parameters: Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate (typically hydrogen or helium), and injection volume to achieve baseline separation of the enantiomers.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[3]

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Specific chemical shift data for this compound can be found in various chemical databases.[3]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Bortezomib, Ixazomib, and Tavaborole.[1] Its primary role is as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules.

One notable application is in the synthesis of homochiral α-hydroxyketones and the resolution of prolineboronate esters.[14]

While direct involvement in specific signaling pathways has not been extensively documented, some studies suggest that this compound can induce differentiation in S91 melanoma and PC12 pheochromocytoma cells.[14] This indicates potential for further investigation into its biological activities and mechanisms of action, which could be relevant for cancer research and therapy.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Chiral Analysis Workflow

The following diagram outlines the typical workflow for the chiral analysis of this compound using gas chromatography.

Caption: Workflow for determining the enantiomeric excess of this compound.

References

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pinanediol® - Synthesis Intermediate by DRT [drt.fr]

- 5. journals.caf.ac.cn [journals.caf.ac.cn]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. hplc.sk [hplc.sk]

- 12. gcms.cz [gcms.cz]

- 13. benchchem.com [benchchem.com]

- 14. (1S,2S,3R,5S)-(+)-2,3-Pinanediol | 18680-27-8 [chemicalbook.com]

discovery and isolation of pinanediol isomers

An In-depth Technical Guide to the Discovery and Isolation of Pinanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of pinanediol isomers. It includes detailed experimental protocols, comparative quantitative data, and visualizations of key chemical processes and applications, designed to serve as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: Discovery and Significance

The study of pinanediol is intrinsically linked to the chemistry of terpenes, specifically α-pinene, a major constituent of turpentine. While early investigations into pinene oxidation were conducted in the late 19th century, the targeted synthesis and stereochemical control of its diol derivatives, cis- and trans-2,3-pinanediol, are the result of more modern synthetic advancements. These chiral diols have gained significant importance as versatile chiral auxiliaries and building blocks in asymmetric synthesis.[1][2] Their rigid bicyclic structure provides a well-defined stereochemical environment, making them invaluable for inducing chirality in a wide range of chemical transformations. Notably, pinanediol boronic esters are key intermediates in the stereoselective synthesis of α-amino acids and other complex molecules, including potent protease inhibitors.[3][4][5]

Stereoselective Synthesis of cis-2,3-Pinanediol

The most common route to 2,3-pinanediol is the oxidation of α-pinene. The stereochemical outcome (cis vs. trans) is highly dependent on the reagents and reaction conditions. The syn-oxidation of α-pinene, typically using potassium permanganate (KMnO₄) under alkaline conditions, stereoselectively yields the cis-diol.[6][7]

Experimental Protocol: Oxidation of α-Pinene to cis-2,3-Pinanediol

This protocol is adapted from established methods for the stereoselective synthesis of chiral 2,3-pinanediol.[6][7]

Materials:

-

(-)-α-pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (alcoholic solvent)

-

Ethylene glycol (peroxidation inhibitor)

-

Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂) (reducing agent)

-

Diethyl ether or Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask (three-necked, equipped with a mechanical stirrer, dropping funnel, and thermometer)

-

Ice bath

Procedure:

-

Reactor Setup: In a three-necked flask, prepare a solution of (-)-α-pinene in tert-butanol and water. Add ethylene glycol as a peroxidation inhibitor. Cool the flask in an ice bath to maintain a low temperature (typically below 5°C).

-

Oxidant Preparation: Separately, prepare a solution of potassium permanganate in aqueous sodium hydroxide (e.g., pH 11-13).

-

Addition of Oxidant: Add the KMnO₄ solution dropwise to the stirred α-pinene solution over several hours, carefully monitoring the temperature to keep it below 5°C. The reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-30°C) for 4-6 hours.[6] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the excess KMnO₄ by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

-

Work-up: Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with the extraction solvent (e.g., diethyl ether).

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude cis-2,3-pinanediol can be further purified by column chromatography or recrystallization.

Synthesis Workflow

Isolation and Separation of Pinanediol Isomers

Mixtures of cis- and trans-pinanediol can be challenging to separate by conventional methods like fractional distillation due to similar boiling points. Boronate affinity chromatography is a highly effective technique that leverages the specific chemical reactivity of the cis-diol isomer.[8][9]

Principle of Boronate Affinity Chromatography

The separation is based on the reversible covalent interaction between a boronic acid functionalized stationary phase and the cis-diol. The hydroxyl groups of cis-2,3-pinanediol are in a syn-coplanar orientation, which allows for the facile formation of a stable five-membered cyclic boronate ester under neutral to basic conditions. The trans-isomer, with its anti-oriented hydroxyl groups, cannot form this stable cyclic ester and thus does not bind to the column. The bound cis-diol can then be eluted by lowering the pH, which hydrolyzes the boronate ester.[10][11]